An In-depth Technical Guide to 1-Boc-3-phenyl-pyrrolidine: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 1-Boc-3-phenyl-pyrrolidine: A Core Scaffold for Modern Drug Discovery
This guide serves as a technical deep-dive into the chemical properties, synthesis, and application of tert-butyl 3-phenylpyrrolidine-1-carboxylate, commonly known as 1-Boc-3-phenyl-pyrrolidine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal understanding of this versatile heterocyclic building block. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the introduction of a phenyl group at the 3-position creates a rigid, three-dimensional structure that is invaluable for exploring chemical space and optimizing ligand-target interactions.[1][2][3]
Core Physicochemical and Structural Properties
1-Boc-3-phenyl-pyrrolidine is a chiral molecule featuring a pyrrolidine ring with its nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial, rendering the amine non-basic and non-nucleophilic, thereby allowing for selective chemical modifications at other positions of the molecule. The phenyl substituent at the C-3 position introduces aromaticity and steric bulk, significantly influencing the compound's conformation and potential intermolecular interactions.
While specific experimental data for the parent 1-Boc-3-phenyl-pyrrolidine is not extensively documented in publicly available literature, we can infer its properties from well-characterized analogues. The data presented below is a consolidation of information on related structures to provide a reliable physicochemical profile.
Table 1: Comparative Physicochemical Properties
| Property | 1-Boc-3-phenyl-pyrrolidine | 1-Boc-3-pyrrolidinone[4][5][6][7] | 1-Boc-3-pyrrolidinol[8] | (R)-1-Boc-3-pyrrolidinecarboxylic acid |
| Molecular Formula | C₁₅H₂₁NO₂ | C₉H₁₅NO₃ | C₉H₁₇NO₃ | C₁₀H₁₇NO₄ |
| Molecular Weight | 247.33 g/mol | 185.22 g/mol | 187.24 g/mol | 215.25 g/mol |
| Appearance | Expected: White to off-white solid or oil | Low Melting Solid | Powder | Powder |
| Melting Point (°C) | Not available | 34 - 38 | 57 - 63 | 138 - 143 |
| Boiling Point (°C) | Not available | 270.9 (Predicted) | Not available | Not available |
| Solubility | Expected: Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water. | Insoluble in water; Soluble in DCM, EtOAc, MeOH.[5][6] | Not specified | Soluble in Chloroform |
| CAS Number | Not consistently available | 101385-93-7 | 103057-44-9 | 72925-16-7 |
Synthesis and Reactivity: A Mechanistic Perspective
The construction of the 3-phenylpyrrolidine scaffold is a key synthetic challenge. A robust and well-documented method involves the asymmetric α-arylation of N-Boc-pyrrolidine via a Negishi cross-coupling reaction. This approach offers excellent control over stereochemistry and yield.
Recommended Synthetic Protocol: Asymmetric Negishi Cross-Coupling
This protocol is adapted from established procedures for the α-arylation of N-Boc heterocycles and provides a reliable pathway to enantioenriched 1-Boc-3-phenyl-pyrrolidine.[9]
Workflow Diagram: Synthesis of 1-Boc-3-phenyl-pyrrolidine
Caption: Synthetic workflow for 1-Boc-3-phenyl-pyrrolidine.
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet is purged with nitrogen via five evacuate-refill cycles.
-
Reagent Charging: Charge the flask with N-Boc-pyrrolidine (1.2 equiv) and (+)-sparteine (1.2 equiv) in anhydrous methyl tert-butyl ether (MTBE). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The use of the chiral ligand (+)-sparteine is critical. It complexes with sec-butyllithium and the substrate to direct the deprotonation to one of the enantiotopic α-protons, thereby establishing the stereocenter.
-
-
Deprotonation: Add sec-butyllithium (1.4 M in cyclohexane, 1.3 equiv) dropwise, maintaining the internal temperature below -65 °C. The solution will typically turn orange-red. Stir for 3 hours at -78 °C.
-
Transmetalation: Add a solution of zinc chloride (0.7 M in THF, 1.4 equiv) dropwise while keeping the temperature below -65 °C. After the addition, remove the cooling bath and allow the reaction to warm to room temperature.
-
Causality: Transmetalation from the highly reactive organolithium species to the less reactive organozinc reagent is a key step. This makes the nucleophile tolerant to a wider range of functional groups and stable at room temperature, which is necessary for the subsequent palladium-catalyzed coupling.
-
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and t-Bu₃P-HBF₄ in anhydrous THF.
-
Negishi Coupling: Add bromobenzene (1.0 equiv) to the organozinc solution, followed by the palladium catalyst solution. Stir the mixture at room temperature until reaction completion is confirmed by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Core Reactivity
The reactivity of 1-Boc-3-phenyl-pyrrolidine is dominated by two primary features: the Boc protecting group and the phenyl ring.
-
Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved under acidic conditions to yield the free secondary amine, 3-phenylpyrrolidine. This is the most common transformation, unmasking the nitrogen for subsequent functionalization (e.g., amidation, alkylation, reductive amination). Standard conditions include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol or dioxane.[10]
-
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The pyrrolidinyl group is an activating, ortho-, para-director, allowing for the introduction of further diversity onto the aromatic ring.
Spectroscopic Characterization
Accurate structural confirmation is paramount. While a definitive, published spectrum for 1-Boc-3-phenyl-pyrrolidine is elusive, its expected NMR signature can be reliably predicted based on the analysis of its constituent parts and related structures.[11][12][13][14]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) |
| Phenyl-H | 7.20 - 7.40 | m | 5H (Ar-H) | Phenyl C (quat) | ~142 |
| Pyrrolidine-H | 3.20 - 3.80 | m | 5H (CH, CH₂) | Phenyl CH | ~128.5 (para), ~127 (ortho), ~126.5 (meta) |
| Pyrrolidine-H | 1.90 - 2.30 | m | 2H (CH₂) | Boc C=O | ~154 |
| Boc-H | 1.48 | s | 9H (C(CH₃)₃) | Boc C (quat) | ~79.5 |
| Pyrrolidine CH₂ | ~50-55 | ||||
| Pyrrolidine CH | ~40-45 | ||||
| Pyrrolidine CH₂ | ~30-35 | ||||
| Boc CH₃ | ~28.5 |
-
Infrared (IR) Spectroscopy: Key expected peaks include a strong C=O stretch for the carbamate at ~1690 cm⁻¹, C-H stretches for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic portions just below 3000 cm⁻¹, and C-O stretches around 1160-1250 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 247. A prominent fragment would be the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺), and the loss of the entire Boc group ([M-101]⁺) to give the 3-phenylpyrrolidinium ion.
Applications in Medicinal Chemistry and Drug Development
The 3-phenylpyrrolidine scaffold provides an ideal framework for designing ligands that can form specific interactions within a protein's binding pocket. Its non-planar, rigid structure allows for precise positioning of functional groups in 3D space, which can lead to enhanced binding affinity and selectivity compared to flat, aromatic systems.[1][15]
The Boc-protected precursor is a gateway to a multitude of derivatives. After deprotection, the secondary amine serves as a versatile handle for introducing pharmacophoric elements or for linking the scaffold to other molecular fragments.
Logical Diagram: Role as a Drug Discovery Scaffold
Caption: Strategic use of 1-Boc-3-phenyl-pyrrolidine in generating diverse drug candidates.
This scaffold is particularly relevant in the development of CNS-active agents, kinase inhibitors, and receptor antagonists, where precise three-dimensional geometry is often a prerequisite for potent biological activity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially harmful substance. Based on analogues, it may cause skin and eye irritation.[20][21]
This self-validating approach—grounding experimental choices in mechanistic understanding and acknowledging data gaps—ensures that this guide serves as a trustworthy and authoritative resource for the scientific community.
References
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Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2024, 101, 382-401. Available at: [Link]
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SpectraBase. (n.d.). 1-Boc-pyrrolidine. Available at: [Link]
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PubChem. (n.d.). tert-Butyl 3-acetylpyrrolidine-1-carboxylate. Available at: [Link]
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Supporting Information. (n.d.). General procedure for the synthesis of tert-butyl carbamates. Available at: [Link]
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MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5831. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Available at: [Link]
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National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available at: [Link]
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PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Available at: [Link]
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ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
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PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Available at: [Link]
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DiVA portal. (2017). Synthesis of substituted pyrrolidines. Available at: [Link]
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